2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
The synthesis of 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide typically involves multiple steps. One common method includes the condensation of 3-chlorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring. This intermediate is further reacted with formamide to form the pyrazolo[3,4-d]pyrimidine core. Finally, the acetamide group is introduced through a reaction with 2-methoxyaniline .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions it undergoes.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents under controlled temperature and pressure conditions.
Major Products: The major products depend on the specific reaction conditions but often include derivatives with modified functional groups.
Scientific Research Applications
2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly cyclin-dependent kinases (CDKs).
Medicine: Investigated for its anticancer properties, showing significant cytotoxic activity against various cancer cell lines.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDKs, which are crucial for cell cycle regulation. By binding to the active site of these enzymes, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives such as:
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Pyrido[2,3-d]pyrimidin-5-one
- Pyrido[2,3-d]pyrimidin-7-one
These compounds share a similar core structure but differ in their functional groups, leading to variations in their biological activities and applications. The unique combination of the 3-chlorophenyl and 2-methoxyphenyl groups in 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide contributes to its distinct properties and potential as a therapeutic agent .
Biological Activity
The compound 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide is a pyrazolo[3,4-d]pyrimidine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The compound features a complex structure combining a pyrazolo[3,4-d]pyrimidine core with chlorophenyl and methoxyphenyl substituents. The synthesis typically involves multi-step organic reactions starting from readily available precursors. Key steps include:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : This is achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
- Acylation : The core is then acylated with 3-chlorobenzoyl chloride in the presence of a base like triethylamine to yield the desired compound.
Biological Activity
The biological activity of this compound has been investigated across various studies, revealing promising results in several areas:
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance:
- Cytotoxicity against Cancer Cell Lines : The compound has shown effective cytotoxicity against various cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer). Specific IC50 values reported include:
- MCF7: IC50=3.79μM
- A549: IC50=26μM
Cell Line | IC50 Value (µM) |
---|---|
MCF7 | 3.79 |
A549 | 26 |
NCI-H460 | 42.30 |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : It may act as an inhibitor for various enzymes involved in cancer progression.
- Cell Cycle Regulation : The compound can modulate pathways related to cell cycle regulation and apoptosis, leading to increased cancer cell death.
Other Biological Activities
In addition to anticancer effects, pyrazolo[3,4-d]pyrimidines are noted for a range of other biological activities:
- Anti-inflammatory Properties : These compounds have been studied for their potential to reduce inflammation.
- Antimicrobial Effects : Some derivatives show activity against bacterial strains.
- Neuroprotective Effects : Research suggests potential applications in neurodegenerative diseases due to antioxidant properties.
Case Studies and Research Findings
Several studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidines:
- Study on Anticancer Activity :
- Evaluation of Anti-inflammatory Effects :
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O3/c1-29-17-8-3-2-7-16(17)24-18(27)11-25-12-22-19-15(20(25)28)10-23-26(19)14-6-4-5-13(21)9-14/h2-10,12H,11H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGXFYFEHXSSPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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